![molecular formula C₁₇H₁₇N₆O₆P B1156710 Desfluoro Tedizolid Phosphate Ester](/img/new.no-structure.jpg)
Desfluoro Tedizolid Phosphate Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desfluoro Tedizolid Phosphate Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₇N₆O₆P and its molecular weight is 432.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This action is crucial for combating bacterial infections effectively.
- Spectrum of Activity : It has demonstrated superior potency compared to linezolid against several strains of Gram-positive bacteria, including those resistant to other antibiotics .
Clinical Applications
-
Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
- Efficacy : Clinical trials have shown that Desfluoro Tedizolid Phosphate Ester is effective in treating ABSSSI with a dosing regimen of 200 mg once daily. It has been found non-inferior to linezolid in clinical trials, achieving comparable treatment outcomes with fewer adverse effects .
- Phase III Trials : Two pivotal Phase III trials established its safety and efficacy profile, demonstrating a treatment responder rate of approximately 80% .
- Ocular Applications :
- Pediatric Use :
Table 1: Summary of Clinical Trials Involving this compound
Study Name | Phase | Population | Dosing Regimen | Primary Outcome |
---|---|---|---|---|
ESTABLISH-125 | Phase III | Adults with ABSSSI | 200 mg once daily | Treatment responder at 48-72 hours: 80% |
ESTABLISH-226 | Phase III | Adults with ABSSSI | 200 mg once daily | Treatment responder at 48-72 hours: 85% |
Pediatric Study | Ongoing | Children (2-12 years) | Single dose IV/oral | Pharmacokinetics and safety profile |
Case Study Insights
- A study involving patients with complicated skin infections highlighted the effectiveness of this compound in achieving rapid clinical resolution while minimizing side effects compared to traditional therapies like linezolid .
- Research on ocular formulations demonstrated that the use of nanocrystals significantly improved the bioavailability and therapeutic potential against resistant bacterial strains affecting the eye .
Properties
Molecular Formula |
C₁₇H₁₇N₆O₆P |
---|---|
Molecular Weight |
432.33 |
Synonyms |
(5R)-3-[4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.